N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-13-5-4-12-9-16(22-15(12)10-13)20(27)25-7-6-14-18(11-25)30-21(23-14)24-19(26)17-3-2-8-29-17/h2-5,8-10,22H,6-7,11H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFHDWQBAWLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound with significant biological activity. This article reviews its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a unique structure incorporating an indole moiety linked to a thiazolidine derivative. The synthesis of such compounds often involves multiple steps including cyclization and functional group modifications. For instance, similar thiazolidine derivatives have been synthesized through one-pot reactions involving primary amines and aldehydes in the presence of Lewis acids .
Antitumor Activity
Research has demonstrated that derivatives of thiazolidinones exhibit potent antitumor effects. For example, compounds containing thiazolidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds derived from thiazolidinones have been evaluated for their cytotoxicity against glioblastoma multiforme cells, revealing promising results .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in tumor growth and metastasis. For instance, thiazolidinones have shown inhibitory effects on α-amylase and urease, which are crucial for cancer metabolism .
- Modulation of Signaling Pathways : Some studies suggest that these compounds may interfere with signaling pathways such as the Hedgehog pathway, which is often dysregulated in cancer .
In vitro Studies
A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives using various glioblastoma cell lines. The results indicated that certain derivatives significantly decreased cell viability and induced apoptosis through caspase activation pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9b | 12 | U87MG |
| 9e | 15 | U251 |
| 9g | 10 | A172 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites on enzymes involved in cancer progression and inflammation .
4. Future Directions in Research
Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for exploration include:
- In vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapeutic agents to enhance anticancer efficacy.
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the compound's structure to optimize its biological activity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various organic transformations. The starting materials often include indole derivatives and thiazole-based structures, which are then subjected to condensation reactions to form the target compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research has indicated that compounds similar to N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide exhibit significant anticancer activities. For instance, derivatives of indole and thiazole have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively target multiple cancer cell lines .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory drug development .
Antimicrobial Activity
Compounds with similar structural motifs have been reported to possess antimicrobial properties against a range of pathogens. The presence of both indole and thiophene moieties is thought to enhance their interaction with microbial membranes, leading to increased efficacy against bacterial strains .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A | Tested derivative compounds against various cancer cell lines | Identified significant cytotoxic effects in breast and colon cancer cells |
| Study B | Evaluated anti-inflammatory potential via molecular docking | Suggested strong binding affinity to 5-LOX |
| Study C | Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria | Demonstrated broad-spectrum efficacy |
Future Research Directions
Future investigations should focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.
- Structure-Activity Relationship (SAR) : Exploring variations in chemical structure to identify more potent analogs.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The thiophene-2-carboxamide undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
This reaction is critical for modifying pharmacokinetic properties or synthesizing derivatives .
Substitution on the Thiophene Ring
The thiophene moiety participates in electrophilic aromatic substitution reactions (e.g., bromination, sulfonation) due to its electron-rich nature. For example:
-
Bromination : Directed by the carboxamide group (meta-directing), introducing bromine at the 3- or 5-position.
Ring-Opening of Thiazolo[5,4-c]pyridine
Under harsh conditions (e.g., strong acids/bases), the thiazolo[5,4-c]pyridine ring may undergo cleavage, forming intermediates that can be further functionalized .
Reactivity of Functional Groups
Research Findings and Data
While direct data for this compound is limited, insights from analogous systems highlight:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo[5,4-c]pyridine core via cyclization of a thioamide intermediate under reflux conditions in solvents like ethanol or DMF .
- Step 2 : Introduction of the 6-methoxyindole moiety via a nucleophilic acyl substitution reaction, requiring anhydrous conditions and catalysts such as DCC (dicyclohexylcarbodiimide) to activate the carbonyl group .
- Step 3 : Final coupling of the thiophene-2-carboxamide group using a peptide coupling reagent (e.g., HATU) in dichloromethane or DMF .
Q. How is the compound characterized to confirm its structural identity?
- Key Techniques :
- NMR Spectroscopy : H NMR (DMSO-d6) identifies protons on the indole (δ 10.8 ppm, NH), methoxy group (δ 3.8 ppm), and thiophene ring (δ 7.2–7.5 ppm). C NMR confirms carbonyl resonances (e.g., 165–170 ppm for amide C=O) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₂₃H₂₁N₃O₃S₂: [M+H]⁺ = 468.1054) .
- Infrared Spectroscopy : Peaks at 1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-S-C stretch) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the thiazolo[5,4-c]pyridine core?
- Challenges : Low yields (30–40%) due to side reactions during cyclization.
- Solutions :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature Control : Maintain reflux at 80–90°C to prevent decomposition .
- Catalyst Screening : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Q. What strategies address contradictions in biological activity data across similar compounds?
- Case Study : If the compound shows inconsistent IC₅₀ values in kinase inhibition assays:
- Hypothesis 1 : Solubility issues in assay buffers (e.g., DMSO concentration >1% causes artifacts).
- Testing : Perform dose-response curves with reduced DMSO (0.5%) and confirm via LC-MS .
- Hypothesis 2 : Off-target effects from the thiophene-carboxamide moiety.
- Testing : Synthesize analogs without the thiophene group and compare activity .
Q. How can researchers design experiments to probe the compound’s metabolic stability?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Key parameters: NADPH concentration (1 mM), incubation time (60 min) .
- Metabolite Identification : Use UPLC-QTOF to detect hydroxylated or demethylated metabolites (e.g., at the 6-methoxyindole site) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
